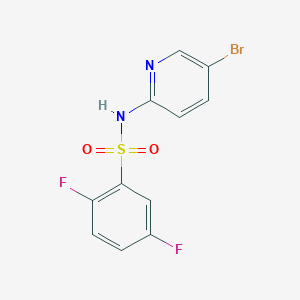
N-(5-bromo-2-pyridinyl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BPTES, which is an abbreviation for its chemical name. BPTES is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. The inhibition of glutaminase by BPTES has been shown to have significant effects on cellular metabolism and has potential applications in cancer research.
Mécanisme D'action
BPTES inhibits glutaminase by binding to its active site, thereby preventing the conversion of glutamine to glutamate. Glutaminase plays a critical role in cellular metabolism, and its inhibition by BPTES has been shown to have significant effects on cellular metabolism and cell proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have significant effects on cellular metabolism and cell proliferation. Its inhibition of glutaminase has been shown to induce apoptosis in cancer cells. BPTES has also been shown to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages as a research tool. It is a potent and selective inhibitor of glutaminase, and its effects on cellular metabolism are well-established. However, BPTES has several limitations as well. It is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its effects on cellular metabolism are complex and may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for the study of BPTES. One area of research is the development of new and more efficient synthesis methods for BPTES. Another area of research is the identification of new applications for BPTES, such as its potential use in the treatment of metabolic disorders. Additionally, the development of new and more potent inhibitors of glutaminase may lead to the discovery of new therapeutic agents for the treatment of cancer.
Méthodes De Synthèse
BPTES can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise. Several different methods have been proposed for the synthesis of BPTES, including the use of palladium-catalyzed cross-coupling reactions and the use of metal-free coupling reactions.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an important enzyme in cancer cells, and its inhibition by BPTES has been shown to have significant effects on cellular metabolism. BPTES has been shown to induce apoptosis in cancer cells, and it has been proposed as a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2S/c12-7-1-4-11(15-6-7)16-19(17,18)10-5-8(13)2-3-9(10)14/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAFZVMEMNOPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
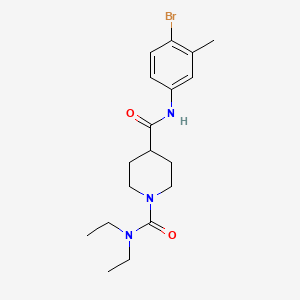
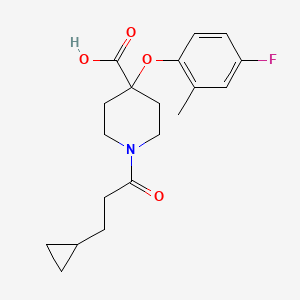
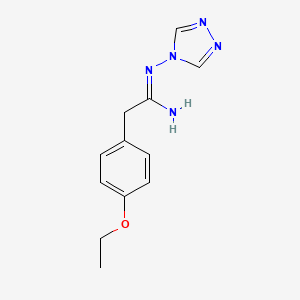
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)
![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)
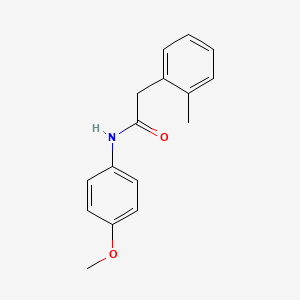
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)